N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine is a compound belonging to the quinazoline family, which consists of heterocyclic compounds featuring a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of a benzyl group, a fluorine atom, and a piperazine ring attached to the quinazoline core. It has gained attention in scientific research due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and pharmacology.
The synthesis of N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine typically involves several steps, starting from commercially available precursors.
These synthetic routes often require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of protecting groups may also be necessary during certain steps to prevent unwanted side reactions.
The molecular formula for N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine is , with a molecular weight of approximately 337.4 g/mol. Its IUPAC name is N-benzyl-6-fluoro-7-piperazin-1-ylquinazolin-4-amine.
Property | Value |
---|---|
CAS Number | 625080-59-3 |
Molecular Formula | C19H20FN5 |
Molecular Weight | 337.4 g/mol |
InChI | InChI=1S/C19H20FN5/c20... |
InChI Key | SXMMFWRLUQDBCL-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)C2=C(C=C3C(=C2)... |
The structure features a quinazoline core with substituents that are crucial for its biological activity.
N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine can undergo various chemical reactions:
The mechanism of action for N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes and receptors by binding to their active sites, thus blocking their activity. This interference may lead to altered cellular signaling pathways and functions, although detailed studies are necessary to elucidate the exact molecular targets involved .
N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine is expected to exhibit typical physical properties associated with organic compounds, including solubility in organic solvents and stability under standard laboratory conditions.
The chemical properties include reactivity towards electrophiles and nucleophiles due to the presence of functional groups such as amines and the fluorine atom. These properties make it suitable for further derivatization in synthetic chemistry.
Relevant data on melting point, boiling point, density, and solubility are not explicitly provided but can be inferred based on similar compounds within the quinazoline class .
N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine has potential applications in several scientific fields:
Quinazoline derivatives trace their origins to 1869, when Griess synthesized the first compound, 2-cyano-3,4-dihydro-4-oxoquinazoline, via anthranilic acid and cyanogen reactions [1]. The term "quinazoline" was formally proposed by Widdege in 1885, replacing earlier designations like "phenmiazine" or "benzyleneamidine" [1]. The Niementowski synthesis (1895) marked a pivotal advancement, enabling 4(3H)-quinazolinone production from anthranilic acid and formamide at 130°C—a method later refined using microwave techniques for improved yields [3]. By the mid-20th century, researchers like Williamson (1957) and Armarego (1963) systematically documented quinazoline’s chemical behavior, including hydrolysis patterns and electrophilic substitution reactivity [1]. Natural product discoveries, such as the antimalarial quinazolinone alkaloid from Dichroa febrifuga, further stimulated medicinal interest [3].
Table 1: Historical Milestones in Quinazoline Chemistry
Year | Key Advancement | Significance |
---|---|---|
1869 | Griess synthesizes first quinazoline derivative | Established foundational synthetic pathway |
1885 | Widdege proposes "quinazoline" nomenclature | Standardized chemical identity |
1895 | Niementowski synthesis developed | Enabled efficient 4(3H)-quinazolinone production |
1903 | Gabriel synthesizes quinazoline via oxidation | Provided alternative route to core scaffold |
1950s | Systematic reviews of chemical properties | Elucidated reactivity for drug design |
This compound exemplifies modern strategic modifications to the quinazoline core. Its molecular structure (C₁₉H₂₀FN₅) incorporates three pharmacologically critical elements: a N-benzyl group enhancing lipid membrane penetration, a 6-fluoro substituent augmenting electron-withdrawing capacity and target binding, and a piperazinyl moiety at C7 improving solubility and enabling salt formation [2] [6]. Such modifications address historical limitations of early quinazoline drugs, particularly poor bioavailability and target non-specificity. Recent studies demonstrate its role as a HER2 kinase inhibitor with 7–12-fold enhanced selectivity over EGFR compared to lapatinib—a critical advancement for treating HER2-positive cancers while minimizing off-target effects [6]. The piperazine tail facilitates interactions with polar residues in kinase ATP-binding pockets, while the fluorine atom modulates electron distribution to optimize π-stacking with hydrophobic domains [8].
Quinazolin-4-amines exhibit diverse bioactivity profiles dictated by substitution patterns and isomerism. Classification depends on:
Table 2: Bioactivity Variation with Substitution Patterns in Quinazolin-4-amines
Substitution Position | Functional Group | Biological Consequence |
---|---|---|
C4 | Amine (e.g., benzylamine) | Enhances DNA intercalation potential |
C6 | Halogen (e.g., fluoro) | Improves cell permeability & metabolic stability |
C7 | Piperazine/piperidine | Augments solubility and kinase selectivity |
N1/N3 | Alkyl/acyl groups | Modulates pharmacokinetic properties |
Positional isomerism profoundly impacts function. For instance, 6-fluoro-7-piperazinyl substitution (as in our target compound) yields superior HER2 inhibition versus 6-piperazino-7-fluoro isomers due to steric compatibility with the kinase hinge region [6] [8]. Similarly, N-benzylation at C4 versus N3 shifts activity from adenosine receptor modulation (e.g., CGS-15943) to tyrosine kinase inhibition [9]. Recent synthetic innovations, such as ultrasound-assisted C–H activation, now enable precise installation of these pharmacophores with 82–92% efficiency [8].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0